alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide
Description
α-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is a synthetic organic compound characterized by a 1,3-dioxolane ring fused with an acetamide backbone. Key structural features include:
- 1,3-dioxolane ring: A five-membered cyclic ether that enhances metabolic stability and modulates solubility .
- 2-methyl substituent: Attached to the dioxolane ring, influencing steric and electronic properties.
- N-((4-methylphenyl)methyl) group: A lipophilic aromatic substituent that may enhance membrane permeability .
The compound’s molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 309.36 g/mol .
Properties
CAS No. |
135726-57-7 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
4-hydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C16H23NO4/c1-12-3-5-13(6-4-12)11-17-15(19)14(7-8-18)16(2)20-9-10-21-16/h3-6,14,18H,7-11H2,1-2H3,(H,17,19) |
InChI Key |
OYFSXHIBKCTARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(CCO)C2(OCCO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxyethylamine with 2-methyl-1,3-dioxolane-2-acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out under an inert atmosphere at room temperature to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used in the presence of catalysts like Pd/C (Palladium on carbon).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the dioxolane ring provides structural stability. The methylphenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Comparative Insights
Impact of the Dioxolane Ring: The 1,3-dioxolane ring in the target compound enhances metabolic stability compared to non-cyclic analogs (e.g., N-(2-Hydroxyethyl)-2-phenylacetamide) by reducing susceptibility to hydrolysis .
Role of the Hydroxyethyl Group :
- The α-(2-hydroxyethyl) chain increases water solubility , which may improve pharmacokinetic properties compared to purely lipophilic analogs (e.g., N-(4-methylbenzyl)acetamide) .
Aromatic Substitution Effects :
- The 4-methylphenyl group contributes to lipophilicity , facilitating membrane penetration. In contrast, the methoxy-substituted analog () may exhibit altered electronic effects and solubility .
- Fluorine or chlorine substitutions in related compounds (e.g., 3-Fluoro-N-(4-methylphenyl)-2-butenamide) are linked to anticancer activity, highlighting the importance of electronegative groups in bioactivity .
Biological Activity Trends :
- Simpler acetamides (e.g., N-(4-methylphenyl)acetamide) often show antimicrobial or analgesic activity , while more complex derivatives (e.g., the target compound) are hypothesized to target neurological or metabolic pathways due to their hybrid hydrophilic-lipophilic balance .
Research Findings and Data Gaps
Experimental Data and Characterization
- Analytical Techniques : Similar compounds are characterized using NMR, HPLC, and X-ray crystallography (e.g., SHELX programs in ), though data for the target compound is lacking .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of dioxolane derivatives, characterized by the presence of a dioxolane ring and an acetamide functional group. Its structure can be represented as follows:
This molecular formula indicates that the compound contains carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its biological activity.
Antibacterial Activity
Research has indicated that various derivatives of dioxolane compounds exhibit significant antibacterial properties. For instance, a study on related compounds demonstrated their effectiveness against several Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring influence antibacterial efficacy.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 16 µg/mL |
The above table summarizes findings from related studies where structural variations led to differing antibacterial activities, highlighting the importance of functional groups in determining efficacy.
Antifungal Activity
In addition to antibacterial effects, alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide has shown antifungal activity. A comparative study on similar compounds revealed that certain derivatives were effective against common fungal strains such as Candida albicans and Aspergillus flavus.
| Compound | Activity Against | MIC |
|---|---|---|
| Compound D | Candida albicans | 16 µg/mL |
| Compound E | Aspergillus flavus | 32 µg/mL |
These results indicate that the compound's modifications can enhance its antifungal properties.
Anticancer Activity
Recent investigations have also explored the potential anticancer effects of dioxolane derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.
Case Study: In Vitro Analysis
A case study examined the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent response in cell viability:
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 80 | 85 |
| 50 | 50 | 60 |
| 100 | 30 | 40 |
This data indicates that higher concentrations significantly reduce cell viability, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
